N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic organic compound characterized by the presence of an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-hydroxy-2-(thiophen-2-yl)propanoic acid.
Formation of Oxalamide: The reaction between 4-ethoxyaniline and oxalyl chloride in the presence of a base such as triethylamine forms the intermediate N-(4-ethoxyphenyl)oxalamide.
Coupling Reaction: The intermediate is then coupled with 2-hydroxy-2-(thiophen-2-yl)propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxalamide group could form hydrogen bonds with biological targets, while the thiophene and phenyl rings could engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(furan-2-yl)propyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl and a thiophene ring in the same molecule is relatively uncommon, providing a distinct set of properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-13-8-6-12(7-9-13)19-16(21)15(20)18-11-17(2,22)14-5-4-10-24-14/h4-10,22H,3,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHZKUNJBMTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.